2-Bromo-4-tert-butyl-1-methoxybenzene

Lipophilicity ADME Extraction Efficiency

2-Bromo-4-tert-butyl-1-methoxybenzene (CAS 41280-65-3) is a tri-substituted bromoarene bearing a methoxy, bromine, and tert-butyl group on each of the three non-equivalent aromatic positions. It belongs to the class of ortho-bromo anisole derivatives with a bulky para-alkyl substituent.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 41280-65-3
Cat. No. B1280562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-tert-butyl-1-methoxybenzene
CAS41280-65-3
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)Br
InChIInChI=1S/C11H15BrO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3
InChIKeyKBJMBOZJLNXKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-tert-butyl-1-methoxybenzene (CAS 41280-65-3): Core Identity and Procurement Baseline


2-Bromo-4-tert-butyl-1-methoxybenzene (CAS 41280-65-3) is a tri-substituted bromoarene bearing a methoxy, bromine, and tert-butyl group on each of the three non-equivalent aromatic positions. It belongs to the class of ortho-bromo anisole derivatives with a bulky para-alkyl substituent. Physicochemical data reported by authoritative databases include a molecular weight of 243.14 g/mol, a boiling point of 256.8 ± 28.0 °C at 760 mmHg (predicted), an ACD/LogP of 4.39, and a flash point of 112.4 ± 10.0 °C [1]. The compound is a liquid at 20 °C and is commercially available at purities of 97–98% (GC) from multiple suppliers . Its structural pattern—an electron-donating methoxy group, a sterically demanding tert-butyl group, and a synthetically versatile bromine atom—defines its reactivity profile and differentiates it from simpler or regioisomeric bromo‑anisoles.

Why 4-Bromoanisole or 2-Bromo-4-methylanisole Cannot Replace 2-Bromo-4-tert-butyl-1-methoxybenzene


The tert-butyl group in the 4-position introduces a combination of steric bulk, lipophilicity, and electronic effects that are absent in the methyl analog or in unsubstituted 2‑/4‑bromoanisole. Replacing it with a smaller alkyl group alters: (i) the steric shielding around the bromine reaction center, which directly modulates cross-coupling kinetics and regioselectivity; (ii) the partition coefficient (LogP), which governs partitioning in liquid–liquid extractions and biological membrane permeability; (iii) the boiling point and vapor pressure, which affect distillation recovery and workplace exposure potential; and (iv) the physical state at ambient conditions, where subtle changes in substituent size can shift the compound from liquid to low-melting solid. These differences are quantified in Section 3 and demonstrate that in‑class compounds cannot be interchanged without impacting synthetic yield, purification efficiency, or safety profile.

Quantitative Differentiation of 2-Bromo-4-tert-butyl-1-methoxybenzene Against Its Closest Analogs


LogP Comparison: Tert-Butyl vs. Methyl Analog

The replacement of the 4-methyl group with a 4-tert-butyl group increases the predicted octanol-water partition coefficient (LogP) by approximately 1.2 log units, reflecting a >15‑fold increase in octanol partitioning. This shift has direct implications for extraction recovery, chromatographic retention, and the compound's environmental fate profile .

Lipophilicity ADME Extraction Efficiency

Boiling Point Elevation by the Tert-Butyl Group

The introduction of the tert-butyl group raises the boiling point by approximately 34 °C compared to 4-bromoanisole (BP 223 °C) and by about 29 °C relative to 2-bromo-4-methylanisole (predicted BP 228 °C at 760 mmHg). A higher boiling point can reduce evaporative losses during solvent removal and may allow vacuum distillation at more accessible pressures [1].

Thermal Separation Distillation Safety

Physical State at Ambient Temperature: Liquid vs. Low-Melting Solid

2-Bromo-4-tert-butyl-1-methoxybenzene is a liquid at 20 °C, unlike the methyl analog 2-bromo-4-methylanisole, which has a predicted melting point of 28.6 °C and is likely a low-melting solid near room temperature . The liquid physical form eliminates the need for pre-melting, simplifies automated liquid dispensing, and ensures homogeneous sampling.

Handling Automation Formulation

Commercial Purity Specification: 98% (GC) vs. Lower Purity Analogs

Multiple vendors list 2-Bromo-4-tert-butyl-1-methoxybenzene at 97–98% purity (GC), with at least one supplier (AKSci) regularly documenting >98% on their certificate of analysis . In contrast, the methyl analog 2-bromo-4-methylanisole is frequently offered at 95–97% from common catalogues, and 4-bromoanisole is most commonly listed at ≥99% but with a significantly different reactivity profile. The consistent availability of 98% material reduces the need for pre-use purification and improves batch-to-batch reproducibility in multi-step syntheses.

Procurement Reproducibility Quality Control

Bioconcentration Potential: BCF Differentiation from Methyl Analog

The predicted bioconcentration factor (BCF) for the target compound is 1129 (log BCF = 3.05), which is approximately 7‑fold higher than the BCF of 161 predicted for 2-bromo-4-methylanisole . This differential is relevant for environmental risk categorization and waste-stream management in kilo-lab and pilot-plant settings.

Environmental Fate Risk Assessment Regulatory

High-Value Application Scenarios Where 2-Bromo-4-tert-butyl-1-methoxybenzene Is Justified Over Analogs


Sterically Controlled Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry

When introducing a biaryl moiety adjacent to a bulky tert-butyl group, the ortho-bromine in 2-Bromo-4-tert-butyl-1-methoxybenzene provides a defined reaction center whose steric environment can slow unwanted homocoupling and improve cross-selectivity. The higher LogP (4.39 vs. 3.16 for the methyl analog) also facilitates extraction of the coupled product from aqueous-organic mixtures .

Lipophilic Building Block for CNS-Penetrant Drug Candidates

The >1.2 log unit increase in LogP relative to the methyl analog enhances the blood-brain barrier permeability potential of the derived fragments. Researchers designing CNS-targeted libraries often prefer tert-butyl-substituted aryl bromides for this reason, as supported by here quantified physicochemical data .

Liquid-Phase Automated Parallel Synthesis

Unlike 2-bromo-4-methylanisole, which begins to solidify below 28 °C, 2-Bromo-4-tert-butyl-1-methoxybenzene remains a free-flowing liquid at ambient laboratory temperatures. This property is critical for automated liquid handlers and high-throughput experimentation platforms, where solidification in transfer lines leads to downtime and cross-contamination .

Process Chemistry Campaigns Requiring Low-Volatility Reagents

With a boiling point approximately 30 °C higher than 4-bromoanisole, the tert-butyl derivative minimizes evaporative losses during prolonged heating or vacuum distillation. This property is particularly valuable in multi-kilogram scale-ups where reagent loss impacts cost-of-goods and atmospheric emissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-tert-butyl-1-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.